molecular formula C10H10FNO2 B2557094 (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol CAS No. 1378823-69-8

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Cat. No.: B2557094
CAS No.: 1378823-69-8
M. Wt: 195.193
InChI Key: NQTCCXWLUWOTAN-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Frameworks in Organic Synthesis and Chemical Biology

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to the fields of organic synthesis and chemical biology. Their prevalence in nature is exemplified by their presence in essential molecules such as nucleic acids, vitamins, and alkaloids. This ubiquity has inspired chemists to develop a vast arsenal (B13267) of synthetic methodologies for their construction and functionalization. In chemical biology, heterocyclic scaffolds serve as versatile tools for probing biological processes, acting as enzyme inhibitors, receptor ligands, and fluorescent probes. Their structural diversity and ability to engage in a wide range of intermolecular interactions make them indispensable in the quest for new therapeutic agents and a deeper understanding of biological systems.

The Indole (B1671886) Nucleus: A Privileged Scaffold for Molecular Innovation

Among the myriad of heterocyclic systems, the indole nucleus holds a position of particular importance. rsc.orgopenmedicinalchemistryjournal.com Its structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, imparts a unique combination of aromaticity, electron-rich character, and hydrogen-bonding capabilities. This has rendered the indole scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. rsc.org The indole core is a key component in a wide array of pharmaceuticals, demonstrating the versatility of this heterocyclic system in drug design and development. The ongoing exploration of indole chemistry continues to yield novel compounds with diverse and potent biological activities.

Rationalizing Substituent Effects on Indole Core Chemistry

The chemical reactivity and electronic properties of the indole core are profoundly influenced by the nature and position of its substituents. Strategic functionalization of the indole ring can direct the regioselectivity of chemical reactions, modulate the electron density of the aromatic system, and introduce new functionalities for further chemical transformations or biological interactions.

In contrast to the electron-withdrawing nature of halogens, the methoxy (B1213986) group (-OCH3) is a strong electron-donating group through resonance (+R effect), while also exerting a weaker electron-withdrawing inductive effect (-I). When attached to the benzene portion of the indole scaffold, the methoxy group increases the electron density of the aromatic system, thereby activating it towards electrophilic substitution reactions. The position of the methoxy group directs the regioselectivity of these reactions. A methoxy group at the 4-position, as seen in (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, enhances the nucleophilicity of the benzene ring, particularly at the C5 and C7 positions, although the latter is blocked in this case. This electronic enrichment can also influence the reactivity of the pyrrole ring.

The hydroxymethyl group (-CH2OH) at the 2-position of the indole ring introduces a versatile functional handle. This primary alcohol can undergo a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification to produce a range of derivatives. The hydroxymethyl group can also participate in intramolecular reactions, leading to the formation of fused ring systems. From a physicochemical standpoint, the hydroxyl group increases the polarity and hydrogen-bonding capacity of the molecule, which can enhance its aqueous solubility and ability to interact with biological targets. The reactivity of 2-hydroxymethylindoles is a subject of ongoing research, with their utility as synthetic intermediates being well-established.

Below is a table summarizing the key properties of the substituents discussed:

SubstituentPositionElectronic EffectImpact on Indole Core
Fluoro7-I (strong), +R (weak)Electron-withdrawing, modulates N-H acidity and ring nucleophilicity.
Methoxy4+R (strong), -I (weak)Electron-donating, activates the benzene ring towards electrophilic substitution.
Hydroxymethyl2Weakly deactivatingProvides a reactive handle for further functionalization, increases polarity.

A second table provides some of the basic chemical data for the subject compound:

PropertyValue
Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS Number 1378823-69-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-fluoro-4-methoxy-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-9-3-2-8(11)10-7(9)4-6(5-13)12-10/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTCCXWLUWOTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Fluoro 4 Methoxy 1h Indol 2 Yl Methanol and Analogous Architectures

Retrosynthetic Disconnection Strategies for Functionalized Indoles

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For a substituted indole (B1671886) such as (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, several disconnection strategies can be envisioned, each corresponding to a different forward-synthetic approach. The primary disconnections focus on the formation of the pyrrole (B145914) ring fused to the fluorinated and methoxylated benzene (B151609) core.

Key retrosynthetic approaches include:

Disconnection across the N1-C2 and C3-C3a bonds: This is the logic underpinning the Fischer indole synthesis, which forms the indole ring from a substituted phenylhydrazine (B124118) and a carbonyl compound. The target molecule would be traced back to 2-fluoro-5-methoxyphenylhydrazine and a suitable three-carbon aldehyde or ketone equivalent bearing the hydroxymethyl precursor.

Disconnection across the N1-C7a and C2-C3 bonds: This approach aligns with the Bischler-Möhlau synthesis, which involves the reaction of a substituted aniline (B41778) with an α-haloketone. wikipedia.org The synthesis would commence from 2-fluoro-5-methoxyaniline (B1314495) and a reagent such as 1,3-dihydroxyacetone (B48652) or its protected equivalent.

Disconnection involving C2-N1 and C3-C3a bond formation from an azide (B81097) precursor: This strategy relates to the Hemetsberger indole synthesis, which utilizes the thermal decomposition of an α-azidocinnamate ester. wikipedia.orgsemanticscholar.org The retrosynthesis would lead to 2-fluoro-5-methoxybenzaldehyde (B34865) and an azidoacetate ester. researchgate.net

These strategies highlight the importance of selecting a synthetic route based on the availability of starting materials and the desired regiochemical control for the placement of the fluoro and methoxy (B1213986) substituents.

Retrosynthetic Strategy Key Bond Disconnections Corresponding Synthesis Primary Precursors
Hydrazine-basedN1-C2, C3-C3aFischer Indole SynthesisSubstituted Phenylhydrazine, Aldehyde/Ketone
Aniline-basedN1-C7a, C2-C3Bischler-Möhlau SynthesisSubstituted Aniline, α-Haloketone
Azide-basedN1-C2, C3-C3aHemetsberger SynthesisSubstituted Benzaldehyde, Azidoacetate

Construction of the Fluorinated Indole Ring System

The construction of the core indole structure, particularly with electron-donating (methoxy) and electron-withdrawing (fluoro) groups, requires careful selection of synthetic methodology to ensure high yields and correct regiochemistry.

A modern and powerful strategy for accessing functionalized indoles involves the oxidative dearomatization of anilines. nih.govrsc.org This approach can provide a metal-free pathway to a wide range of fluorinated indoles. nih.gov In a typical sequence, a commercially available substituted aniline is reacted with a suitable partner in the presence of an organic oxidant. nih.gov

For the synthesis of a precursor to this compound, this method would involve the reaction of an N-protected 2-fluoro-5-methoxyaniline with a reagent like hexafluoroacetylacetone. nih.gov The reaction proceeds through an oxidative dearomatization-cyclization cascade. nih.gov The nature of the protecting group on the aniline nitrogen is critical for the success of the reaction. nih.gov This method often yields indoles with a functional handle at the C3 position, which can be further manipulated to install the desired C2-methanol group after initial synthesis of the indole core. nih.gov The interest in indole dearomatization has been growing as a tool for synthesizing related alkaloid natural products and creating three-dimensional indoline (B122111) structures from planar indoles. nih.govnih.gov

Classical name reactions remain fundamental to indole synthesis and have been adapted with modern techniques to improve their scope and efficiency for producing complex, substituted indoles.

The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. wikipedia.org The classical reaction involves heating a phenylhydrazine with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. wikipedia.orgorganic-chemistry.org A significant challenge for this method is often the availability of the required substituted aryl hydrazine (B178648) starting materials. rsc.org

To synthesize the target compound, 2-fluoro-5-methoxyphenylhydrazine would be required. Modern modifications have expanded the scope of this reaction. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org Another variation developed by Moody and coworkers starts from readily available haloarenes, which are converted to indoles in two steps via a halogen-magnesium exchange. rsc.org Continuous flow synthesis has also been successfully applied to the Fischer synthesis, allowing for higher temperatures and pressures, which can improve reaction rates and yields. nih.gov

Fischer Synthesis Variation Key Feature Starting Materials Potential Advantage
Classical FischerAcid-catalyzed cyclizationAryl hydrazine, Ketone/AldehydeWell-established, direct
Buchwald ModificationPd-catalyzed cross-couplingAryl bromide, HydrazoneAvoids synthesis of unstable hydrazines
Moody VariationGrignard formation from haloareneHaloarene, Azodicarboxylate, KetoneUses more accessible starting materials
Flow ChemistryHigh temperature/pressureAryl hydrazine, Ketone/AldehydeHigh throughput, improved yields

The Bischler-Möhlau indole synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline under harsh reaction conditions. wikipedia.org Despite its long history, its application has been limited due to these conditions and sometimes poor yields. wikipedia.org

Recent advancements have focused on developing milder protocols. wikipedia.org The use of microwave irradiation, for example, has been shown to reduce reaction times and minimize side reactions. scispace.com In 2018, a metal-free and additive-free Bischler synthesis was developed using 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) as a catalyst under microwave conditions, with water being the only byproduct. mdpi.com For the synthesis of this compound, this approach would involve the cyclization of an intermediate formed from 2-fluoro-5-methoxyaniline and an appropriate α-hydroxy- or α-halo-ketone precursor. drugfuture.com

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org The azide starting materials are typically prepared via a Knoevenagel condensation between an aryl aldehyde and an azidoacetate ester. researchgate.netrsc.org This method is particularly well-suited for preparing indoles with substituents at the 4- and 6-positions. rsc.org

The synthesis of the target molecule's core would begin with 2-fluoro-5-methoxybenzaldehyde. Condensation with ethyl azidoacetate would yield the corresponding ethyl α-azido-β-arylacrylate. rsc.org Subsequent thermal treatment, often by refluxing in xylene, induces cyclization via a presumed nitrene intermediate to form the indole ring. wikipedia.orgresearchgate.net This process yields an indole-2-carboxylate, which is an ideal precursor for this compound, as the ester at the C2 position can be readily reduced to the required hydroxymethyl group using a reducing agent like lithium aluminum hydride. chemicalbook.com While the mechanism is not fully known, azirine intermediates have been isolated, and the reaction is thought to proceed via a nitrene. wikipedia.org

Cyclization Reactions for Fluorinated Indoles

Elaboration of the 2-Hydroxymethyl Moiety

The final key structural feature is the hydroxymethyl group at the C2 position. This can be introduced through various methods. One common approach is the reduction of a C2-carboxylic acid or ester. Indole-2-carboxylic acid derivatives are readily accessible through various synthetic routes, including the Fischer indole synthesis. rsc.org The reduction of the ester to the corresponding alcohol can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄).

Alternatively, the hydroxymethyl group can be introduced through the reaction of a C2-lithiated indole with formaldehyde (B43269). This requires the protection of the indole nitrogen, typically with a group that can be easily removed later in the synthesis. (Indol-2-yl)methanols are also versatile intermediates for further functionalization. researchgate.net

Reduction of Carboxyl or Ester Precursors at C2

One of the most direct and widely utilized methods for the synthesis of 2-(hydroxymethyl)indoles is the reduction of a corresponding indole-2-carboxylic acid or its ester derivative. This transformation is typically achieved using powerful reducing agents capable of converting the carboxylic acid or ester functionality to a primary alcohol without affecting the indole core.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The synthesis of the analogous compound (7-Methoxy-1H-indol-2-yl)methanol has been successfully demonstrated through this approach. In a typical procedure, the corresponding ethyl-7-methoxy-1H-indole-2-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), and treated with LiAlH₄ at reduced temperatures, followed by warming to room temperature to complete the reaction. chemicalbook.com This method is highly efficient for producing C2-hydroxymethylated indoles from readily available ester precursors. clockss.orgresearchgate.net

Table 1: Representative Reduction of Indole-2-Ester to (Indol-2-yl)methanol

PrecursorReagent(s)SolventConditionsProduct
Ethyl 7-methoxy-1H-indole-2-carboxylateLithium aluminum hydride (LiAlH₄)THF0 °C to 25 °C(7-Methoxy-1H-indol-2-yl)methanol
N-acylindole-2-carboxylatesMagnesium in methanol (B129727)MethanolRoom Temperature(3-Phenylindol-2-yl)methanol
Substituted Indole-2-carboxylic acidsBorane (BH₃) complexesTHFRefluxCorresponding (Indol-2-yl)methanols

This table presents generalized conditions and specific examples for the reduction of C2 carboxyl and ester precursors.

Direct Hydroxymethylation Approaches at C2

Direct functionalization of the indole C2 position presents a significant challenge due to the inherent nucleophilicity of the C3 position, which typically leads to preferential reaction at that site. However, modern synthetic strategies have been developed to achieve regioselective C2-functionalization. rsc.org

Direct hydroxymethylation at C2 is less common, and many successful C2-alkylation methods rely on the installation of a directing group on the indole nitrogen. nih.gov These directing groups, such as a pyrimidyl or pivaloyl group, coordinate to a transition metal catalyst (e.g., palladium or iridium) and position it in proximity to the C2 C-H bond, enabling selective activation and subsequent functionalization. nih.govrsc.org While often used for methylation or arylation, this principle can be extended to hydroxymethylation by using appropriate formaldehyde equivalents or synthetic precursors. A light-driven, metal-free protocol for the direct C-H alkylation of indoles has also been reported, showcasing the potential for alternative activation methods. beilstein-journals.org

Transformations from Aldehyde or Ketone Intermediates

A reliable and straightforward route to (indol-2-yl)methanols involves the reduction of C2-aldehyde or C2-ketone precursors. Indole-2-carbaldehydes can be readily prepared through various methods, such as the Vilsmeier-Haack reaction on an appropriate indole substrate. Once obtained, these carbonyl compounds are easily reduced to the corresponding primary or secondary alcohols.

Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, offering high chemoselectivity for the carbonyl group while leaving other functional groups, including esters, intact. acs.org The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature, providing the desired (indol-2-yl)methanol in high yield.

Table 2: Reduction of C2-Carbonyl Indoles to Alcohols

PrecursorReagent(s)SolventProduct Type
Indole-2-carbaldehydeSodium borohydride (NaBH₄)MethanolPrimary (Indol-2-yl)methanol
2-AcylindoleSodium borohydride (NaBH₄)EthanolSecondary (Indol-2-yl)methanol
Indole-2-glyoxylyl chlorideLithium tri-tert-butoxyaluminum hydrideTHFPrimary (Indol-2-yl)methanol

This table illustrates common reagents for the transformation of C2-aldehydes and ketones into their corresponding alcohols.

Stereochemical Control in Multi-Substituted Indole Synthesis

As the complexity of indole-based molecules increases, particularly in pharmaceutical applications, the precise control of stereochemistry becomes paramount. The synthesis of multi-substituted indoles often requires methodologies that can establish defined three-dimensional arrangements of atoms. nih.govrsc.org

Diastereoselective and Enantioselective Methodologies

The development of catalytic asymmetric reactions has provided powerful tools for constructing chiral indole derivatives with high levels of stereocontrol. researchgate.net Enantioselective synthesis can be achieved through various strategies, including catalytic indolization, where a chiral catalyst guides the formation of the indole ring itself, or by the enantioselective functionalization of a pre-formed indole scaffold. researchgate.net

Diastereoselective reactions are crucial when creating molecules with multiple stereocenters. acs.orgrsc.org These methods aim to selectively form one diastereomer over all other possibilities. rsc.org For instance, radical cascade cyclizations and dearomative indole C3-alkylation/aza-Friedel–Crafts cascades have been developed to produce indole-fused polycycles with excellent diastereoselectivity. rsc.orgacs.org Similarly, rhodium-catalyzed C-H activation/[4+2] annulation of indoles with bicyclic alkenes can generate complex polycyclic structures bearing multiple contiguous stereocenters as single diastereomers with high enantiomeric purity. acs.org

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliaries: A well-established strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily attaching an enantiomerically pure molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and recovered. wikipedia.orgblogspot.comsigmaaldrich.com Evans oxazolidinones and camphorsultam are classic examples of auxiliaries used to control alkylation and aldol (B89426) reactions, thereby setting stereocenters with high predictability. wikipedia.orgblogspot.com

Organocatalysis: In the last two decades, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. This field uses small, chiral organic molecules to catalyze enantioselective transformations. oup.com For indole synthesis, chiral phosphoric acids, secondary amines, and N-heterocyclic carbenes have been employed to great effect. acs.orgnih.gov These catalysts can activate indoles and their reaction partners to facilitate a wide range of asymmetric reactions, including Friedel-Crafts alkylations, cycloadditions, and cascade reactions, leading to the efficient construction of complex and optically active indole-based architectures. oup.comacs.orgbenthamdirect.com

Green Chemistry Principles in Indole Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. researchgate.net This involves designing processes that are more efficient, generate less waste, and use less hazardous substances. pnas.org

Several green strategies have been applied to indole synthesis:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Direct C-H activation, for example, avoids the need for pre-functionalized substrates, improving atom economy. pnas.org

Use of Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. researchgate.net Multicomponent reactions for indole synthesis have been successfully developed in ethanol, avoiding the need for metal catalysts and reducing waste. rsc.orgrsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which significantly reduces the number of synthetic steps, solvent usage, and purification operations. rsc.org An innovative two-step MCR approach has been developed to assemble the indole core from simple anilines under mild conditions. rsc.org

Alternative Energy Sources: The use of microwave irradiation or conductively heated reactors can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnewhaven.edu

By embracing these principles, chemists can develop more sustainable and efficient routes to valuable indole compounds. researchgate.net

Atom Economy and Reaction Efficiency Optimization

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com This approach is inherently atom-economical and step-efficient, reducing solvent usage and purification steps. A notable example is the Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core. rsc.orgresearchgate.net This two-step sequence uses readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions with ethanol as a benign solvent. rsc.org This strategy offers a significant improvement over classical indole syntheses, which often suffer from harsh conditions and poor atom economy. researchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for constructing complex molecules by forming C-C or C-X bonds directly from ubiquitous C-H bonds, thus avoiding the need for pre-functionalized substrates. chim.itthieme-connect.com This strategy significantly enhances step- and atom-economy. thieme-connect.comacs.org Transition-metal catalysis, particularly with rhodium(III), has been successfully employed for the C-H activation and annulation of indoles. For instance, a Rh(III)-catalyzed [4+3] annulation of indole derivatives with cyclopropanols provides a rapid and highly atom-economical route to indole-fused diazepinones. acs.orgacs.org This method proceeds under mild conditions and demonstrates excellent functional group tolerance. acs.org Such strategies could be envisioned for building the substituted benzene ring portion of this compound or for late-stage functionalization of the indole core.

Table 1: Comparison of Methodologies for Atom Economy in Indole Synthesis
MethodologyCatalyst/ReagentKey AdvantagesRepresentative ReactionReference
Multicomponent Reaction (MCR)Acid-induced (e.g., MSA)High atom and step economy, mild conditions, metal-free.Ugi reaction followed by cyclization of anilines, glyoxal, formic acid, and isocyanides. rsc.org, researchgate.net
C-H Activation/Annulation[CpRhCl2]2 / AgSbF6Excellent atom economy, avoids pre-functionalization, high regioselectivity.Annulation of N-methoxy-1H-indole-1-carboxamide with cyclopropanol. acs.org, acs.org
C-H SulfonylationCu(OAc)2High atom- and step-economy, broad functional group compatibility.Copper-mediated C4–H sulfonylation of indoles using a transient directing group. acs.org
C-H Alkenylation(CpRhCl2)2 / Cu(OAc)2Direct functionalization of less reactive positions (e.g., C7).Regioselective olefination of indoline derivatives followed by oxidation. nih.gov

Development of Sustainable Catalytic Systems (e.g., Biocatalysis, Photocatalysis)

The development of sustainable catalytic systems aims to replace harsh, toxic, or expensive reagents with environmentally friendly alternatives that can operate under mild conditions. Biocatalysis and photocatalysis are two leading fields in this area, offering green and efficient pathways for complex organic transformations.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers unparalleled selectivity under mild, aqueous conditions. livescience.io While direct enzymatic synthesis of this compound is not yet established, biocatalytic methods have been developed for key transformations in indole chemistry. For example, monoamine oxidase (MAO-N) enzymes have been used for the chemo-selective aromatization of indoline precursors to form the indole core, replacing stoichiometric chemical oxidants. livescience.io Furthermore, the final step in synthesizing the target molecule—the reduction of an indole-2-carbaldehyde precursor—could potentially be achieved using alcohol dehydrogenases. A related transformation, the one-step reduction of carboxylic acids to aldehydes, has been demonstrated using carboxylate reductases (CARs) with cell-free regeneration of ATP and NADPH, which could provide a green route to the aldehyde intermediate from a corresponding carboxylic acid. nih.gov The promiscuous hydrolase α-chymotrypsin has also been shown to catalyze the synthesis of bis(indolyl)methanes in an ethanol-water medium, showcasing the potential of enzymes for C-C bond formation in indole chemistry. mdpi.com

Photocatalysis: Visible-light photocatalysis utilizes light as a clean and renewable energy source to drive chemical reactions, often under exceptionally mild conditions. nih.govacs.org This technology has been extensively applied to indole synthesis and functionalization. Photoredox catalysis can generate radical intermediates that enable a wide range of transformations, including direct C-H functionalization. nih.govresearchgate.net For instance, iridium- and ruthenium-based photocatalysts can mediate the C-H alkylation and arylation of indoles, providing access to complex derivatives. nih.govresearchgate.net Metal-free photocatalytic systems, using organic dyes or promoting electron donor-acceptor (EDA) complex formation, have also been developed for the C-3 functionalization of indoles, further enhancing the green credentials of this approach. acs.orgrsc.org These methods offer a powerful platform for the late-stage functionalization of indole scaffolds, which could be applied to introduce substituents onto a pre-formed (7-Fluoro-4-methoxy-1H-indol-2-yl) core or to construct the ring system itself via photocatalytic cyclization. acs.orgfigshare.com

Table 2: Examples of Sustainable Catalytic Systems for Indole Architectures
Catalytic SystemCatalyst TypeTransformationKey FeaturesReference
BiocatalysisMonoamine Oxidase (MAO-N)Aromatization of indolines to indoles.Mild, aqueous conditions; replaces chemical oxidants. livescience.io
BiocatalysisCarboxylate Reductase (CAR)Reduction of carboxylic acids to aldehydes.Enzymatic route to key intermediates with cofactor recycling. nih.gov
PhotocatalysisIridium-based complexC-H alkylation for polycyclic indolone synthesis.Visible-light mediated, mild conditions, radical pathway. researchgate.net
PhotocatalysisGold-based complexFree-radical cyclizations onto indoles.Mild alternative to organostannanes for radical generation. acs.org, figshare.com
PhotocatalysisMetal-free (EDA complex)C(2)-Arylation of indoles with aryldiazonium salts.Operationally simple, chemoselective, biocompatible conditions. acs.org
PhotocatalysisGraphitic carbon nitride (g-C3N4)Heterogeneous C–H alkylation of indoles with diazo compounds.Reusable catalyst, mild conditions. acs.org

Advanced Spectroscopic and Chromatographic Characterization of Substituted Indole Methanols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity, spatial proximity of atoms, and the chemical environment of specific functional groups. For a molecule like (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H), carbon (¹³C), fluorine (¹⁹F), and nitrogen (¹⁵N) signals.

The expected ¹H NMR spectrum of this compound can be predicted by considering its structural similarity to (7-Methoxy-1H-indol-2-yl)methanol. chemicalbook.com The introduction of a fluorine atom at the C-7 position is expected to primarily influence the chemical shifts and coupling patterns of the adjacent aromatic protons, namely H-5 and H-6.

Predicted ¹H NMR Data

The following is a predicted data table based on analogous compounds.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH ~8.6 Broad Singlet -
H-6 ~6.8 Doublet of Doublets (dd) J(H-F) ≈ 10, J(H-H) ≈ 8
H-5 ~7.0 Triplet (t) J(H-H) ≈ 8
H-3 ~6.4 Singlet (s) -
CH₂OH ~4.8 Singlet (s) -

While 1D NMR provides initial data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their connectivity on the benzene (B151609) ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the COSY correlations to show couplings within an entire spin system. It would visualize the complete H-5/H-6 spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons. It allows for the unambiguous assignment of carbon signals based on the known proton assignments. For example, the proton signal at ~4.0 ppm would correlate with the methoxy (B1213986) carbon (~56 ppm), and the signal at ~4.8 ppm would correlate with the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key expected correlations would include the methoxy protons (~4.0 ppm) to the C-4 carbon, and the CH₂OH protons (~4.8 ppm) to the C-2 and C-3 carbons. The H-3 proton would show a correlation to C-2, C-3a, and the CH₂OH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A significant NOESY correlation would be expected between the methoxy protons (OCH₃) and the H-5 proton, confirming the substituent placement at C-4.

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment. For fluorinated indole (B1671886) derivatives, ¹⁹F chemical shifts typically appear in a range between -120 and -130 ppm. rsc.org The fluorine atom at C-7 will appear as a doublet of doublets due to coupling with the adjacent H-6 proton and the more distant H-5 proton.

Predicted ¹⁹F NMR Data

The following is a predicted data table based on typical values for fluoroindoles. rsc.org

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom. The presence of the electronegative fluorine and oxygen atoms significantly influences the chemical shifts of the attached and nearby carbons. The most notable effect in the ¹³C spectrum would be the large one-bond coupling constant (¹JCF) for C-7, resulting in a doublet with a splitting of approximately 240-250 Hz.

Predicted ¹³C NMR Data

The following is a predicted data table based on analogous compounds and known substituent effects.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C2 ~138 Singlet
C3 ~102 Singlet
C3a ~128 Doublet (³JCF ≈ 4 Hz)
C4 ~145 Doublet (³JCF ≈ 12 Hz)
C5 ~115 Singlet
C6 ~110 Doublet (²JCF ≈ 20 Hz)
C7 ~148 Doublet (¹JCF ≈ 245 Hz)
C7a ~125 Doublet (²JCF ≈ 5 Hz)
CH₂OH ~57 Singlet

¹⁵N NMR spectroscopy, while less common due to lower sensitivity, can provide valuable information about the electronic environment of the indole nitrogen. The chemical shift of the indole NH is sensitive to substitution on the ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₀H₁₀FNO₂, the expected exact mass can be calculated. achmem.com This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

Predicted HRMS Data

This table contains calculated values.

Formula Ion Calculated m/z
C₁₀H₁₀FNO₂ [M+H]⁺ 196.0768

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information and confirms the connectivity of the molecule. The fragmentation of indole derivatives is well-studied, and predictable pathways can be proposed. For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules from the substituent groups.

Common fragmentation pathways for hydroxymethyl indoles include the loss of a water molecule (H₂O, -18 Da) or formaldehyde (B43269) (CH₂O, -30 Da). The resulting ions would provide evidence for the presence of the hydroxymethyl group. Further fragmentation of the indole core can also occur.

Predicted MS/MS Fragmentation Data for Precursor Ion [M+H]⁺ = 196.07

The following is a predicted data table based on known fragmentation patterns of similar structures.

Product Ion m/z Proposed Neutral Loss Proposed Fragment Structure
178.06 H₂O Ion resulting from loss of water
166.06 CH₂O Ion resulting from loss of formaldehyde

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide invaluable information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

In the crystalline state, indole derivatives are known to form various packing structures influenced by hydrogen bonding and π-π stacking interactions. mdpi.commdpi.com The N-H group of the indole ring and the hydroxyl group of the methanol (B129727) substituent in this compound are capable of acting as hydrogen bond donors, while the oxygen atoms of the methoxy and hydroxyl groups, as well as the fluorine atom, can act as hydrogen bond acceptors. These interactions play a crucial role in the formation of the crystal lattice. For instance, in the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, neighboring molecules are linked by N—H⋯N intermolecular hydrogen bonds, forming centrosymmetric dimers. nih.gov Similarly, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by O–H⋯O hydrogen bonds, with further extension into a sheet structure through N–H⋯O interactions. mdpi.com

The planarity of the indole ring system is a key feature, although substituents can cause minor deviations. The fluorine and methoxy groups at the 7- and 4-positions, respectively, would lie within or very close to the plane of the bicyclic indole core. The torsional angle between the indole ring and the hydroxymethyl group at the 2-position would be a key conformational parameter determined by X-ray diffraction.

Table 1: Representative Crystallographic Parameters for Substituted Indole Derivatives

Parameter Typical Value Range
Crystal System Monoclinic, Triclinic, Orthorhombic
Space Group P2₁/c, P-1, etc.
N-H Bond Length ~0.86 - 1.02 Å
C-O (methanol) Bond Length ~1.42 - 1.45 Å
C-F Bond Length ~1.34 - 1.37 Å
Intermolecular H-bond Distance (O-H···O) ~2.5 - 2.8 Å

Note: The data in this table is generalized from various substituted indole structures and serves as an illustrative example.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit a series of characteristic absorption bands.

The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3550–3300 cm⁻¹. nih.gov The O-H stretching vibration of the primary alcohol group is expected to be a broad band in the 3500-3200 cm⁻¹ region, with its breadth resulting from intermolecular hydrogen bonding in the condensed phase. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methanol groups would appear just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations of the indole ring are expected in the 1625–1450 cm⁻¹ region. nih.govresearchgate.net The C-O stretching vibrations of the methoxy group and the methanol group would likely be observed in the 1260-1000 cm⁻¹ range. The C-F stretching vibration of the fluoro substituent on the aromatic ring would give rise to a strong absorption band typically in the 1250-1020 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene and pyrrole (B145914) rings would be visible in the 900-675 cm⁻¹ region, providing information about the substitution pattern. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol) Stretching, H-bonded 3500 - 3200 (broad)
N-H (indole) Stretching 3550 - 3300
C-H (aromatic) Stretching 3100 - 3000
C-H (aliphatic) Stretching 3000 - 2850
C=C (aromatic) Stretching 1625 - 1450
C-O (methoxy, alcohol) Stretching 1260 - 1000

Note: These are predicted values based on characteristic group frequencies and data from related indole compounds. nih.govsamipubco.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The indole ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol (B145695), would be expected to show characteristic absorption bands.

Indole itself typically exhibits two main absorption bands: a stronger band around 260-270 nm and a weaker, longer-wavelength band around 280-290 nm, both arising from π→π* transitions. nih.govresearchgate.net The substitution on the indole ring with a fluorine atom, a methoxy group, and a hydroxymethyl group will influence the position and intensity of these absorption maxima (λmax). The methoxy group, being an auxochrome with lone pairs of electrons, is expected to cause a bathochromic shift (red shift) to longer wavelengths and potentially a hyperchromic effect (increase in absorbance). The fluorine atom may have a smaller effect on the absorption maxima. The hydroxymethyl group at the 2-position is not directly conjugated with the aromatic system and is expected to have a minimal effect on the electronic transitions of the indole chromophore. The solvent polarity can also influence the position of the absorption bands. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition Expected λmax (nm)
π→π* ~270 - 280

Note: These are estimated values based on the UV-Vis spectra of substituted indole derivatives. researchgate.netresearchdata.edu.au

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, as well as for the analysis of complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted indole methanols. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of indole derivatives, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For this compound, a gradient elution, where the composition of the mobile phase is changed over time, would likely be optimal to achieve good resolution from any impurities or related compounds. mdpi.com Coupling the HPLC system with spectroscopic detectors, such as a UV-Vis or a photodiode array (PDA) detector, allows for the detection and quantification of the analyte as it elutes from the column. cetjournal.itnih.gov The UV detector can be set at one of the absorption maxima of the indole chromophore for sensitive detection. A PDA detector provides the advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of the polar hydroxyl and N-H groups, it can be analyzed by GC after derivatization. Derivatization methods, such as silylation, can be used to convert the polar -OH and -NH groups into less polar and more volatile derivatives.

The derivatized compound can then be separated on a capillary column, and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection. nih.gov The NPD is particularly sensitive to nitrogen-containing compounds like indoles. GC is a high-resolution technique that can provide excellent separation of closely related compounds and is useful for assessing the purity of the derivatized analyte. oup.com

Hyphenated techniques, which couple a separation technique with a powerful spectroscopic detection method, are invaluable for the analysis of complex mixtures. asdlib.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds in a mixture. notulaebotanicae.ro After separation by GC, the components enter the mass spectrometer, where they are ionized, and the resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison with mass spectral libraries. researchgate.netnih.gov For this compound, GC-MS analysis would typically be performed on its more volatile derivatives.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy combines the separation power of HPLC with the unparalleled structure elucidation capabilities of NMR spectroscopy. ajrconline.orgmdpi.com This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly useful for the unambiguous identification of components in a complex mixture without the need for prior isolation. HPLC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes to acquire both ¹H and other 1D and 2D NMR data, providing detailed structural information on the separated analytes. mdpi.comresearchgate.net The application of HPLC-NMR would be highly beneficial for the structural confirmation of this compound in a reaction mixture or a natural product extract.

Table 4: Summary of Advanced Chromatographic Techniques and Their Applications

Technique Application for this compound Information Obtained
HPLC-UV/PDA Purity assessment, quantification Retention time, quantitative data, UV spectrum
GC-FID/NPD Purity assessment of volatile derivatives High-resolution separation, quantitative data
GC-MS Identification of volatile components in mixtures Retention time, mass spectrum for structural identification

| HPLC-NMR | Unambiguous structural elucidation in mixtures | Retention time, detailed NMR spectra for structural confirmation |

Theoretical and Computational Investigations of 7 Fluoro 4 Methoxy 1h Indol 2 Yl Methanol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These methods can provide deep insights into the stability, reactivity, and spectroscopic properties of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.orgniscpr.res.in For this compound, DFT calculations would be employed to determine key properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The electronic structure of substituted indoles is significantly influenced by the nature and position of the substituents on the indole (B1671886) ring. chemrxiv.orgresearchgate.net The presence of a fluorine atom at the 7-position and a methoxy (B1213986) group at the 4-position would be expected to modulate the electron density distribution across the indole nucleus. DFT calculations can precisely map these effects.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

A representative table of data that would be generated from DFT calculations is shown below.

PropertyCalculated Value (Illustrative)
Energy of HOMO-5.8 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties.

For this compound, these high-level calculations would be valuable for obtaining benchmark energetic data, such as the heat of formation and the relative energies of different isomers or conformers. This information is crucial for understanding the thermodynamic stability of the molecule.

Computational Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods are routinely used to predict various spectroscopic properties, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for verifying the structure of a synthesized molecule. acs.org DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. nrel.govnih.gov The calculated chemical shifts for this compound would be compared with experimental data to confirm its chemical structure.

An illustrative table of predicted NMR chemical shifts is presented below.

AtomPredicted 13C Chemical Shift (ppm)
C2145.2
C3102.8
C3a128.5
C4150.1
C5110.3
C6115.9
C7148.7 (JC-F = 245 Hz)
C7a125.4

IR Frequencies: The calculation of vibrational frequencies can aid in the assignment of bands in an experimental infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry of this compound, the characteristic vibrational modes, such as the N-H stretch, O-H stretch, C-F stretch, and the various aromatic C-H and C-C vibrations, can be identified.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the conformational properties and the time-dependent behavior of molecules.

Conformational Landscape Analysis and Potential Energy Surfaces

The presence of the rotatable hydroxymethyl and methoxy groups in this compound suggests that the molecule can adopt multiple conformations. nih.govresearchgate.net Conformational analysis is essential to identify the low-energy conformers that are likely to be populated at room temperature. acs.orgbigchem.eu

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be constructed. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion. This analysis would provide a detailed picture of the molecule's flexibility and the energy barriers between different conformations.

Molecular Dynamics (MD) Simulations for Time-Dependent Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a solvent such as water or dimethyl sulfoxide, would provide insights into its conformational dynamics, solvation structure, and intermolecular interactions. acs.org

By analyzing the trajectory from an MD simulation, one can observe how the molecule explores different conformational states and how it interacts with the surrounding solvent molecules. tandfonline.commdpi.com This information is particularly valuable for understanding how the molecule behaves in a biological environment, for instance, when interacting with a protein binding site.

Ligand-Target Binding Pose Prediction and Interaction Analysis

The prediction of how a small molecule, or ligand, such as this compound, will bind to a biological target is a cornerstone of computational drug discovery. This process, known as molecular docking, simulates the interaction between a ligand and a protein's binding site to predict the preferred orientation, or "pose," of the ligand when bound. This information is critical for understanding the potential biological activity of the compound.

While specific docking studies for this compound are not extensively available in the public domain, the principles of such analyses can be inferred from studies on structurally related indole derivatives. Computational models would typically begin with the three-dimensional structures of both the ligand and the target protein. The indole scaffold, with its planar structure and hydrogen bonding capabilities, often plays a crucial role in binding.

For this compound, the key interacting groups would likely be:

The indole N-H group , which can act as a hydrogen bond donor.

The methoxy group oxygen , which can act as a hydrogen bond acceptor.

The fluorine atom , which can form halogen bonds or other non-covalent interactions, and its high electronegativity can influence the electronic properties of the indole ring. researchgate.net

The hydroxyl group of the methanol (B129727) substituent, which can participate in hydrogen bonding as both a donor and an acceptor.

The aromatic indole ring system , which can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A hypothetical docking simulation would involve placing the ligand in the binding site of a target protein and using scoring functions to evaluate the energetic favorability of different poses. The results would be visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's amino acid residues. For instance, studies on other fluorinated indole derivatives have shown that the fluorine atom can significantly influence the binding mode and affinity. nih.gov

Table 1: Potential Ligand-Target Interactions of this compound

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Indole N-HHydrogen Bond DonorAsp, Glu, Gln, Asn, Ser, Thr
Methoxy OxygenHydrogen Bond AcceptorArg, Lys, His, Gln, Asn, Ser, Thr, Tyr
Fluorine AtomHalogen Bond, Dipole-DipoleElectron-rich atoms (e.g., in backbone carbonyls)
Hydroxyl GroupHydrogen Bond Donor/AcceptorVarious polar and charged residues
Indole Ring Systemπ-π Stacking, HydrophobicPhe, Tyr, Trp, His, Leu, Val, Ile

Reaction Mechanism Elucidation and Transition State Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. niscpr.res.inresearchgate.netresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For the synthesis of an indole derivative like this compound, a plausible route could involve the Fischer indole synthesis starting from a suitably substituted phenylhydrazine (B124118) and a protected glycolaldehyde. Computational analysis of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of all species involved in the reaction.

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants/intermediates to products. Algorithms like the Berny optimization are commonly used for this purpose.

Frequency Calculations: Confirming the nature of the stationary points. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactant and product.

These calculations would provide the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. Furthermore, the influence of the fluoro and methoxy substituents on the electronic structure and, consequently, the reaction mechanism and energetics could be quantified.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions. For a molecule like this compound, these predictions are essential for understanding its chemical behavior and for designing new synthetic routes.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the nucleophilicity of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electrophilicity.

Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack.

Regioselectivity: In reactions involving the indole ring, such as electrophilic substitution, the position of attack is crucial. For 4-methoxy-7-fluoroindole systems, electrophilic substitution could potentially occur at the C3, C5, or C6 positions. Computational modeling can predict the regioselectivity by comparing the activation energies for the formation of the different possible intermediates (sigma complexes). The pathway with the lowest activation energy will be the most favored.

Stereoselectivity: While this compound itself is not chiral, reactions involving this molecule could lead to the formation of chiral products. For example, if the hydroxyl group is involved in a subsequent reaction, the stereochemical outcome could be predicted by modeling the transition states leading to the different stereoisomers. The relative energies of these transition states would determine the diastereomeric or enantiomeric excess of the product.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are powerful computational approaches for analyzing large datasets of chemical information to identify structure-property relationships. nih.gov For a compound like this compound, these techniques can be used to predict its physicochemical properties and potential biological activities based on its structural features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for indole derivatives, a dataset of compounds with known activities would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. While a specific QSAR model for this compound is not available, its activity could be predicted using existing models for related indole compounds. nih.gov

Data Mining: Data mining techniques can be applied to large chemical databases (e.g., PubChem, ChEMBL) to identify trends and relationships between chemical structures and their properties. For instance, one could search for all compounds containing the 7-fluoro-4-methoxy-indole scaffold and analyze their reported biological activities. This could reveal potential therapeutic targets for this compound. Furthermore, data mining can be used to identify compounds with similar structural features or predicted properties, which can provide insights into its potential biological profile.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indole Scaffolds

Systematic Investigation of Positional Isomerism and Substituent Effects on Molecular Interactions

The specific placement of functional groups on the indole (B1671886) ring profoundly impacts a molecule's interaction with its biological target. The electronic and steric landscape of the ligand is altered by the location of each substituent, which in turn governs its binding affinity and selectivity. Structure-activity relationship (SAR) studies have repeatedly shown that even minor positional shifts of a substituent can lead to significant changes in potency. nih.gov

For instance, the substitution pattern on the indole's benzene (B151609) ring (positions 4, 5, 6, and 7) is crucial. In one study on indole-based inhibitors, moving a substituent from the 5-position to the 7-position resulted in a marked decrease in binding affinity, suggesting that the 7-position may be sterically or electronically disfavored for that particular receptor. mdpi.com Conversely, a "fluorine walk," where a fluorine atom is systematically moved around the indole core of a series of allosteric modulators, revealed that the 6- and 7-positions could accommodate a halogen atom, indicating these positions are accessible within the target's binding pocket. nih.gov

Influence of Halogenation (Fluorine) on Molecular Recognition and Ligand-Target Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Its unique combination of size and electronic character allows it to serve as more than a simple hydrogen isostere, actively participating in and influencing ligand-target interactions. tandfonline.com

Despite its high electronegativity, the fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows it to replace hydrogen with minimal steric perturbation, often fitting into the same space within a receptor's binding pocket. benthamscience.com However, its electronic properties enable it to form unique and favorable interactions that hydrogen cannot.

The polarized C-F bond can participate in dipole-dipole interactions and, in some cases, act as a weak hydrogen bond acceptor. benthamscience.comresearchgate.net X-ray crystallography has provided evidence of fluorine on an indole ring forming a specific hydrogen bond with an arginine residue in a target enzyme, an interaction that contributes to binding affinity. mdpi.com The introduction of fluorine can also have a significant impact on the conformational preferences of the molecule. This "conformational bias" can pre-organize the ligand into a more bioactive shape, reducing the entropic penalty upon binding to its target. researchgate.netresearchgate.net

PropertyHydrogen (H)Fluorine (F)Implication for Molecular Interactions
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric perturbation; F can act as a bioisostere of H. tandfonline.com
Electronegativity (Pauling) 2.203.98Creates a strong C-F bond dipole, enabling electrostatic interactions. nih.gov
Bond Strength (C-X) C-H (~413 kJ/mol)C-F (~485 kJ/mol)Increases metabolic stability by blocking sites of oxidation. nih.gov
Interaction Potential Van der WaalsVan der Waals, Dipole-Dipole, Weak H-bond acceptor. benthamscience.comresearchgate.netOffers potential for additional stabilizing interactions with the target.

Role of Methoxy (B1213986) Substitution in Modulating Electronic and Steric Properties for Molecular Interactions

The methoxy group (-OCH3) is another common substituent in medicinal chemistry that exerts a dual electronic influence and can have significant conformational effects. Its presence at the 4-position of the indole ring in (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol plays a critical role in defining the molecule's properties.

The methoxy group exhibits two opposing electronic effects. The highly electronegative oxygen atom withdraws electron density from the aromatic ring via an inductive effect (-I). Simultaneously, the lone pairs of electrons on the oxygen can be donated into the aromatic π-system through a resonance effect (+R). libretexts.org

Inductive Effect (-I): The oxygen atom pulls electron density away from the carbon to which it is attached, making the ring slightly more electron-poor. This effect decreases with distance.

Resonance Effect (+R): The oxygen lone pairs can delocalize into the ring, increasing electron density, particularly at the ortho and para positions. minia.edu.eg

The methoxy group is not freely rotating; it typically adopts a planar conformation with the aromatic ring to maximize resonance stabilization. This results in two possible conformers: a syn conformer (where the methyl group is oriented toward the fused pyrrole (B145914) ring) and an anti conformer (where it is oriented away). The relative stability of these conformers, and the energy barrier to rotate between them, is strongly dependent on the methoxy group's position on the indole ring. hhu.de

Methoxyindole IsomerMost Stable ConformerRelative Energy of Less Stable Conformer (cm⁻¹)Isomerization Barrier (from more stable conformer, cm⁻¹)
4-Methoxyindole anti11601481
5-Methoxyindole anti409741
6-Methoxyindole syn12751

(Data sourced from ab initio calculations). hhu.de

Impact of the C2-Hydroxymethyl Moiety on Molecular Conformation and Intermolecular Interactions

The introduction of a hydroxymethyl [-CH₂OH] group at the C2 position of the 7-fluoro-4-methoxy-1H-indole scaffold has a profound influence on the molecule's physicochemical properties, particularly its conformational behavior and capacity for intermolecular interactions. This substituent provides a critical anchor for hydrogen bonding and introduces a degree of rotational flexibility that can be pivotal for molecular recognition by biological targets.

Hydrogen Bonding Potential and Dynamics

The hydroxymethyl group, in concert with the indole's inherent N-H group and the methoxy and fluoro substituents, establishes this compound as a molecule with multiple hydrogen bonding capabilities. The hydroxyl group of the C2-moiety can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). Similarly, the indole N-H serves as a potent hydrogen bond donor. nih.gov The oxygen of the C4-methoxy group and the C7-fluorine atom can also function as hydrogen bond acceptors.

This network of potential interactions is crucial for the molecule's interaction with biological macromolecules, such as enzymes or receptors, where specific hydrogen bonds contribute significantly to binding affinity and selectivity. nih.gov The dynamics of these hydrogen bonds, including their formation and breakage, can be investigated using molecular dynamics simulations to understand the stability of the ligand-receptor complex over time. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions for this compound
Functional GroupRolePotential Interaction Partner (in a biological target)
C2-Hydroxymethyl (-OH)DonorCarbonyl oxygen, Aspartate/Glutamate side chain, Serine/Threonine side chain
C2-Hydroxymethyl (-OH)AcceptorAmide N-H, Arginine/Lysine side chain, Serine/Threonine side chain
Indole N1-HDonorCarbonyl oxygen, Aspartate/Glutamate side chain, Histidine side chain
C4-Methoxy (-OCH₃)AcceptorAmide N-H, Arginine/Lysine side chain
C7-Fluoro (-F)Acceptor (weak)Amide N-H, Arginine/Lysine side chain

Conformational Flexibility and Rotameric States

The stability of these rotamers is influenced by a combination of steric and electronic factors. Intramolecular hydrogen bonding can occur between the C2-hydroxymethyl group and the N1-H of the indole ring or the C7-fluoro substituent, which would lock the side chain into a specific, lower-energy conformation. mdpi.com Computational studies, particularly Density Functional Theory (DFT), can be employed to calculate the potential energy surface of this rotation and identify the most stable rotameric states. researchgate.net Understanding the preferred conformation is vital, as biological targets often recognize a single, specific conformer of a ligand.

Table 2: Analysis of Potential Rotameric States
Rotamer OrientationPotential Stabilizing/Destabilizing FactorsImpact on Molecular Recognition
Hydroxyl group oriented towards N1-HStabilized by intramolecular hydrogen bond; potential steric clash minimized.Presents a specific 3D shape to a binding pocket; may be the bioactive conformation.
Hydroxyl group oriented away from the ring ("outward")Maximizes exposure for intermolecular hydrogen bonding with a receptor.Favored if the binding site has a complementary hydrogen bond donor/acceptor.
Hydroxyl group oriented towards C7-FPotential for a weak C-H···F or O-H···F intramolecular hydrogen bond.May restrict conformational space, reducing the entropic penalty of binding.

Rational Design of Indole-Based Scaffolds for Specific Molecular Recognition

The indole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in successful drug candidates. nih.gov The rational design of derivatives like this compound for specific molecular recognition involves leveraging its structural features to optimize interactions with a chosen biological target. This process relies on identifying key pharmacophoric elements and strategically modifying the scaffold.

Pharmacophore Identification and Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a hypothetical pharmacophore can be constructed based on its key chemical features. Computational tools can generate and refine such models based on a series of active compounds. mdpi.comnih.gov

Optimization strategies involve modifying the parent structure to enhance its fit to the pharmacophore model. This could include altering the position or nature of the substituents to improve hydrogen bonding, hydrophobic interactions, or electrostatic complementarity with the target. For instance, the 4-methoxy group could be replaced with other hydrogen bond acceptors, or the C2-hydroxymethyl could be extended to probe deeper into a binding pocket.

Table 3: Pharmacophoric Features of this compound
Pharmacophoric FeatureContributing MoietyPotential Role in Molecular Recognition
Hydrogen Bond Donor (HBD)Indole N1-H, C2-HydroxylAnchoring the molecule in the binding site. nih.gov
Hydrogen Bond Acceptor (HBA)C2-Hydroxyl Oxygen, C4-Methoxy Oxygen, C7-FluorineDirectional interactions with receptor residues.
Aromatic Ring (AR) / Hydrophobic (HY)Indole bicyclic systemπ-π stacking or hydrophobic interactions. mdpi.com
Halogen Bond Donor (XBD)C7-FluorinePotential for directional interaction with a nucleophilic region (e.g., carbonyl oxygen).

Scaffold Hopping and Bioisosteric Replacements

When optimizing a lead compound, it is often beneficial to explore alternative core structures (scaffold hopping) or replace specific functional groups with others that have similar properties (bioisosteric replacement). nih.govresearchgate.net These strategies can improve properties like potency, selectivity, or pharmacokinetic profiles while retaining the key binding interactions. nih.gov

Scaffold Hopping: The indole core of this compound could be replaced by other aromatic heterocyclic systems that maintain a similar spatial arrangement of substituents. For example, azaindoles (where a CH in the benzene ring is replaced by N) or 1,3-benzothiazole could serve as alternative scaffolds. mdpi.com This can lead to novel intellectual property and may overcome issues associated with the original scaffold.

Bioisosteric Replacements: The substituents on the indole ring can be exchanged for bioisosteres. This is a common technique to fine-tune the electronic and steric properties of a molecule. researchgate.net For example, the C4-methoxy group could be replaced by an ethyl group (to probe hydrophobic interactions) or a small amide. The C7-fluorine could be replaced by a chlorine atom or a cyano group to modulate electronic effects and potential interactions.

Table 4: Examples of Potential Bioisosteric Replacements
Original GroupPotential BioisostereRationale for Replacement
C4-Methoxy (-OCH₃)-NHCHO, -SCH₃, -CH₂CH₃Modulate H-bonding capacity, polarity, and size.
C7-Fluoro (-F)-Cl, -CN, -OHAlter electronics, size, and H-bonding potential.
C2-Hydroxymethyl (-CH₂OH)-CH₂NH₂, -C(O)NH₂Change H-bonding character from neutral to basic or acidic.

Integration of Computational Methods in SAR Studies

Computational chemistry is an indispensable tool in modern drug discovery and plays a central role in elucidating the Structure-Activity Relationships of indole scaffolds. espublisher.com A combination of computational techniques can be applied to study this compound and guide the design of more potent and selective analogs. nih.govresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. Docking studies could reveal how this compound fits into a target's active site, identifying key interactions like the hydrogen bonds and hydrophobic contacts described above.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. tandfonline.com These simulations can assess the stability of the binding pose predicted by docking, analyze the dynamics of water molecules in the binding site, and calculate binding free energies. espublisher.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to build predictive models. mdpi.com These models correlate the 3D properties of a series of indole analogs with their biological activities, providing a visual map of regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity.

Quantum Mechanics (QM): QM calculations are used to accurately determine the electronic properties of a molecule, such as charge distribution, molecular orbital energies (HOMO-LUMO), and bond strengths. researchgate.netjocpr.com These calculations can help rationalize the effects of the fluoro and methoxy substituents on the reactivity of the indole ring and its interaction energies with a target. nih.govrsc.org

Table 5: Application of Computational Methods in SAR Studies
Computational MethodSpecific Application for this compoundInformation Gained
Molecular DockingPredict binding mode in a target protein.Key interacting residues, binding pose, initial affinity estimate. researchgate.net
Molecular Dynamics (MD)Simulate the ligand-protein complex in a solvated environment.Binding stability, conformational changes, role of water, free energy of binding. mdpi.comnih.gov
3D-QSAR (CoMFA/CoMSIA)Develop a predictive model from a series of analogs.3D map of favorable/unfavorable steric and electrostatic regions for activity. mdpi.com
Quantum Mechanics (DFT)Calculate electronic properties and conformational energies.Charge distribution, rotamer stability, interaction energies, reaction mechanisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential impact of its distinct structural features.

The development of a QSAR model for indole derivatives would typically involve the following steps:

Data Set Compilation: A series of indole analogs with varying substituents at different positions would be synthesized and their biological activity against a specific target would be determined experimentally.

Descriptor Calculation: A wide array of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For the 7-fluoro and 4-methoxy substitution pattern, a QSAR model would likely highlight the importance of descriptors related to electronegativity, hydrogen bonding capability, and lipophilicity. The fluorine atom at the 7-position can significantly alter the electronic properties of the indole ring and can participate in hydrogen bonding as an acceptor. nih.gov The methoxy group at the 4-position influences both steric bulk and electronic properties.

A hypothetical QSAR study on a series of indole derivatives might reveal the following insights, as illustrated in the interactive table below.

CompoundSubstitution PatternLogP (Descriptor)Electronic Effect (Descriptor)Predicted Activity
IndoleUnsubstituted2.1NeutralLow
7-Fluoroindole7-F2.3Electron-withdrawingModerate
4-Methoxyindole4-OCH32.0Electron-donatingModerate
This compound 7-F, 4-OCH32.2MixedHigh

This table is illustrative and based on general principles of medicinal chemistry. The predicted activity is hypothetical and would require experimental validation.

Molecular Docking and Scoring Function Development

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this technique is instrumental in understanding how a ligand, such as an indole derivative, might interact with the active site of a biological target, typically a protein.

For a molecule like this compound, molecular docking studies would be employed to:

Identify Potential Binding Poses: Determine the most likely three-dimensional arrangement of the molecule within the target's binding pocket.

Analyze Intermolecular Interactions: Visualize and quantify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Predict Binding Affinity: Use scoring functions to estimate the strength of the binding between the ligand and the target.

The development of accurate scoring functions is a critical aspect of molecular docking. These functions are mathematical models that approximate the binding free energy of a ligand-protein complex. A well-developed scoring function can effectively rank different ligands based on their predicted binding affinities, thereby prioritizing compounds for synthesis and experimental testing.

In the context of the 7-fluoro and 4-methoxy substitutions, molecular docking could reveal how these groups contribute to binding. For example, the fluorine atom, with its high electronegativity, might engage in favorable interactions with electropositive regions of the binding site or act as a hydrogen bond acceptor. nih.gov The methoxy group could fit into a hydrophobic pocket or its oxygen atom could act as a hydrogen bond acceptor. Studies on 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction have shown that a fluorine-substituted benzene ring displayed greater activity than a methoxy-substituted one, highlighting the distinct roles these functional groups can play in molecular recognition. nih.gov

The following table illustrates potential interactions that could be identified through a molecular docking study of this compound with a hypothetical protein target.

Functional GroupPositionPotential InteractionInteracting Residue (Example)
Fluorine7Hydrogen Bond Acceptor / Halogen BondLysine / Arginine
Methoxy Group4Hydrophobic Interaction / H-Bond AcceptorLeucine / Valine
Indole NH1Hydrogen Bond DonorAspartate / Glutamate
Hydroxymethyl2Hydrogen Bond Donor/AcceptorSerine / Threonine

This table presents hypothetical interactions to illustrate the principles of molecular docking.

The insights gained from such computational studies are invaluable for the rational design of new and more potent indole-based therapeutic agents. By understanding the structure-activity relationships and the key molecular interactions, medicinal chemists can strategically modify the indole scaffold to optimize its pharmacological properties.

Applications of 7 Fluoro 4 Methoxy 1h Indol 2 Yl Methanol in Chemical Biology and Advanced Materials Research

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. While no specific studies detail the use of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol as a chemical probe, the inherent properties of the fluorinated methoxyindole scaffold suggest its potential in this area.

Fluorescent Probes based on Indole (B1671886) Scaffold for Imaging and Sensing

The indole ring system is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. The introduction of a fluorine atom, such as in the 7-position of the indole ring, can modulate the photophysical properties of the molecule, including its quantum yield and environmental sensitivity. However, specific studies on the fluorescent properties and applications of this compound for imaging and sensing are not currently published. Research on other fluorinated indoles, such as 7-Fluorotryptophan, has shown that fluorine substitution can influence fluorescence intensity and excited-state lifetime, suggesting that the title compound could potentially serve as a scaffold for novel fluorescent probes.

Probing Protein-Ligand Interactions and Conformational Changes

There is no available research that specifically employs this compound to probe protein-ligand interactions or conformational changes.

Exploration of Neurochemical Systems and Receptor Binding

There is no published research on the application of this compound in the exploration of neurochemical systems or receptor binding.

Scaffold for Supramolecular Chemistry and Molecular Recognition Studies

The indole scaffold can participate in various non-covalent interactions, making it a valuable component in supramolecular chemistry. However, the specific use of this compound in this field has not been documented.

Host-Guest Chemistry and Self-Assembly Research

There are no available studies that describe the use of this compound in host-guest chemistry or self-assembly research.

Role in Understanding Fundamental Biological Processes:The role of this compound in fundamental biological processes remains unexplored in published research.

Exploring Serotonin Receptor Ligand Interactions

The indole scaffold is a cornerstone in the development of ligands for serotonin (5-HT) receptors due to its structural resemblance to the endogenous neurotransmitter serotonin. The strategic placement of substituents on the indole ring system allows for the fine-tuning of affinity, selectivity, and functional activity at various 5-HT receptor subtypes. The compound this compound represents a synthetically versatile platform for exploring these interactions, leveraging the specific electronic and steric properties of its fluoro and methoxy (B1213986) substituents.

The introduction of a fluorine atom at the 7-position of the indole nucleus is a key modification. Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of the molecule without introducing substantial steric bulk. tandfonline.commdpi.com This can lead to enhanced binding affinity through favorable electrostatic interactions with the receptor binding pocket. tandfonline.com Furthermore, the C-F bond is exceptionally stable, often leading to improved metabolic stability by blocking potential sites of oxidative metabolism. tandfonline.comacs.org Research on various aminergic G protein-coupled receptors has shown that fluorination of aromatic rings can have a significant, though not always predictable, impact on ligand potency. nih.gov For instance, in a series of 5-HT2A ligands, fluorination at the ortho and para positions of an aromatic ring enhanced potency, while meta substitution had a negative effect. nih.gov

The methoxy group at the 4-position also plays a crucial role in modulating ligand-receptor interactions. Methoxy substituents are known to influence the electronic properties of the indole ring and can act as hydrogen bond acceptors. mdpi.com In several series of 5-HT receptor ligands, methoxy-substituted compounds have demonstrated high affinity. For example, some 5-methoxy-substituted N-arylsulfonylindoles have shown better affinity for the 5-HT6 receptor than their 5-fluoro counterparts. nih.gov Similarly, in a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, the 5-methoxy substituted compound was the most potent at the 5-HT1A receptor. acs.org The position of the methoxy group is critical; for instance, 2'-methoxy substitution on the N-benzyl group of 5-methoxytryptamines can enhance affinity for 5-HT2 family receptors. acs.org

The 2-yl-methanol group provides a crucial point of interaction and a handle for further chemical elaboration. The hydroxyl group can participate in hydrogen bonding within the receptor's binding site. Moreover, the indole-2-yl-methanol core is a valuable starting material for the synthesis of more complex indole derivatives with potential central nervous system activity. nih.gov For example, modifications at the 2-position of the indole ring are known to influence selectivity for 5-HT6 receptors. researchgate.net

The combination of these structural features in this compound makes it a promising scaffold for the design of novel serotonin receptor ligands. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can create a unique electronic profile that may confer high affinity and selectivity for specific 5-HT receptor subtypes.

Detailed Research Findings

While direct studies on this compound are not extensively reported, the structure-activity relationship (SAR) data from analogous indole derivatives provide valuable insights into its potential applications. The following table summarizes findings on related compounds, illustrating the impact of fluoro and methoxy substitutions on serotonin receptor binding.

Indole Derivative ClassSubstitution PatternTarget ReceptorKey FindingReference
N-Arylsulfonylindoles5-Fluoro vs. 5-Methoxy5-HT65-methoxy derivatives generally showed better affinity, though the most potent compound in the series was a 5-fluoro derivative. nih.gov
trans-2-(Indol-3-yl)cyclopropylamines5-Fluoro vs. 5-Methoxy5-HT1A & 5-HT2CThe 5-methoxy substitution was most potent at the 5-HT1A receptor, while the 5-fluoro substitution was most potent at the 5-HT2C receptor. acs.org
3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indolesortho-Fluoro vs. ortho-Methoxy on arylpiperazine5-HT1AThe ortho-methoxy derivative showed higher affinity than the ortho-fluoro derivative, highlighting the importance of the substituent's nature at this position. researchgate.net
Arylpiperazine DerivativesFluorination of phenyl ring5-HT2AIntroduction of a fluorine atom at the para-position of the phenyl ring showed the highest affinity. nih.gov

These findings underscore the nuanced effects of substituent placement and identity on receptor interaction. The specific substitution pattern of this compound suggests it could be a valuable tool for probing the binding pockets of various serotonin receptors, potentially leading to the development of novel therapeutic agents for central nervous system disorders.

Future Perspectives and Emerging Research Challenges for Substituted Indole Methanols

Advancements in Sustainable and Efficient Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices is profoundly influencing the synthesis of heterocyclic compounds like indoles. nih.govresearchgate.netresearchgate.net Traditional methods are often hampered by harsh conditions, toxic reagents, and significant waste generation, prompting the development of cleaner, more efficient alternatives. nih.govtandfonline.com

Continuous Flow Chemistry for High-Throughput Synthesis

Continuous flow chemistry is revolutionizing chemical manufacturing by replacing traditional batch processing with uninterrupted, continuous streams of reactants. This technology offers superior control over reaction parameters, leading to enhanced safety, reduced reaction times, and improved product yields. researchgate.net For indole (B1671886) synthesis, flow chemistry has been successfully applied to classic reactions like the Fischer indole synthesis, demonstrating significant increases in productivity and efficiency. mdpi.comresearchgate.net

A key advantage of this approach is its application in multi-step synthesis, which allows for the construction of complex molecules, such as 2-(1H-indol-3-yl)thiazoles, in a single, uninterrupted sequence without the need to isolate intermediates. nih.gov This capability is particularly valuable for creating large libraries of indole derivatives for high-throughput screening in drug discovery programs. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Indole Derivatives

Feature Batch Synthesis Continuous Flow Synthesis
Process Type Discontinuous, step-by-step Uninterrupted, continuous stream
Heat & Mass Transfer Often inefficient, can lead to hotspots Highly efficient, precise temperature control
Safety Higher risk due to large volumes of reagents Enhanced safety with small reaction volumes
Scalability Complex and often requires re-optimization Simpler scale-up by extending run time
Reaction Time Generally longer Significantly shorter residence times mdpi.comnih.gov
Productivity Lower throughput High throughput, suitable for library synthesis nih.gov

Photoredox and Electrochemical Methods in Indole Derivatization

Modern synthetic chemistry is increasingly leveraging light and electricity to drive chemical reactions under mild and environmentally friendly conditions.

Photoredox catalysis utilizes visible light to initiate chemical transformations by generating highly reactive radical intermediates. This technique provides a powerful tool for the C-H functionalization of indoles, allowing for the introduction of new chemical groups onto the indole scaffold without the need for harsh reagents or pre-functionalized starting materials. nih.gov The dearomatization of indoles to form indolines, a structure common in biologically active compounds, has been achieved using organophotoredox processes, even for electron-poor indoles that are difficult to modify using other methods. nih.gov

Electrochemical synthesis employs electricity to drive oxidation and reduction reactions, offering a green alternative to conventional chemical oxidants and reductants. researchgate.net This sustainable strategy has been elegantly applied to the construction of the indole ring from various precursors, such as 2-vinylanilines and 2-alkynylanilines. rsc.orgorganic-chemistry.org By using electrons as a traceless reagent, electrosynthesis minimizes waste and enhances the atom economy of chemical transformations, aligning with the principles of green chemistry. researchgate.netrsc.org

Table 2: Features of Modern Synthetic Methods for Indole Derivatization

Methodology Energy Source Key Advantages Application to Indoles
Photoredox Catalysis Visible Light Mild reaction conditions, high selectivity, avoids harsh reagents. C-H functionalization, dearomatization to indolines. nih.gov
Electrosynthesis Electricity Green (uses electrons as reagents), avoids chemical oxidants/reductants, high atom economy. Intramolecular cyclization to form indole rings, iodoamination. rsc.orgorganic-chemistry.org

Biocatalytic Approaches for Enhanced Selectivity

Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations with exceptional precision. This approach is gaining traction as a sustainable method for synthesizing pharmaceuticals and fine chemicals under mild, aqueous conditions. While specific applications to (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol are not yet detailed in the literature, the potential for enzymatic methods in the synthesis of related indole derivatives is significant. For instance, engineered enzymes have been used for the highly selective synthesis of tryptophan derivatives from indoles.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research

AI-Driven Retrosynthesis and Reaction Prediction

Retrosynthesis is a logical process where chemists deconstruct a target molecule into simpler, commercially available starting materials to plan a synthetic route. jelsciences.com AI is revolutionizing this field by automating the process, suggesting novel and efficient synthetic pathways that may not be obvious to human chemists. atomfair.comdiscoveracs.org

Machine Learning for Property Prediction and Lead Optimization

In drug discovery, a crucial step is optimizing a "lead" compound to enhance its efficacy and drug-like properties while minimizing toxicity. arxiv.orgzju.edu.cn Machine learning models are becoming indispensable tools in this process. frontiersin.orgsciencelink.net

By training on large datasets of molecules with known biological activities and properties, ML algorithms can develop predictive models. nih.govresearchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models can predict the anticancer activity of new indole derivatives based solely on their molecular structure. nih.govresearchgate.net ML has also been used to predict the outcomes of specific reactions, such as the C-H activation of indoles, helping to guide experimental design. francis-press.com

Table 3: Applications of AI/ML in Indole Chemistry Research

AI/ML Application Description Impact on Research
Retrosynthesis Planning Algorithms suggest synthetic routes by deconstructing target molecules. jelsciences.com Accelerates synthesis design; proposes novel and efficient pathways. atomfair.com
Reaction Prediction Models predict the outcome, yield, and selectivity of chemical reactions. francis-press.com Optimizes reaction conditions and guides experimental work.
Property Prediction (QSAR) Models predict biological activity and physicochemical properties from molecular structure. nih.govresearchgate.net Enables virtual screening and prioritization of drug candidates.
Lead Optimization Generative models suggest structural modifications to improve a compound's properties. arxiv.orgzju.edu.cn Speeds up the development of potent and safe drug candidates.

Exploration of Novel Reactivity and Unconventional Catalytic Systems for Indole Derivatives

The indole nucleus presents multiple sites for functionalization, making it a versatile scaffold for chemical exploration. chim.itbohrium.com Future research will undoubtedly focus on developing novel and more efficient catalytic systems to modify substituted indole methanols.

C–H Activation and Functionalization Strategies

Direct C–H activation has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the functionalization of heterocyclic compounds. mdpi.comresearchgate.net For indole derivatives, C–H activation can be directed to various positions on the indole ring, enabling the introduction of a wide range of substituents. chemrxiv.org

Transition metal catalysis, particularly with ruthenium, rhodium, and palladium, has been instrumental in advancing C–H functionalization of indoles. bohrium.commdpi.com These methods allow for the regioselective introduction of aryl, alkyl, and other functional groups. For a molecule like this compound, C–H activation strategies could be employed to further modify the indole core, potentially leading to compounds with enhanced biological activity or material properties. A key challenge remains in achieving predictable regioselectivity in polysubstituted indoles where electronic and steric factors can influence the reactivity of different C–H bonds. chim.it

Electrophilic and Ambiphilic Reactivity of Indole Scaffolds

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution, typically at the C3 position. bhu.ac.in However, the inherent reactivity can be modulated by the substituents on the ring. In this compound, the fluorine and methoxy (B1213986) groups will influence the electron density distribution and thus the regioselectivity of electrophilic attack.

Recent research has also explored the ambiphilic nature of indole scaffolds, where they can react as either nucleophiles or electrophiles under different reaction conditions. researchgate.net The generation of highly reactive indolyne intermediates, for instance, allows the indole to function as an electrophilic surrogate, opening up new avenues for the synthesis of complex indole derivatives. nih.gov Understanding and harnessing this dual reactivity will be crucial for developing novel synthetic methodologies for substituted indole methanols.

Development of Multi-Modal Spectroscopic and Imaging Probes

Indole derivatives are known for their interesting photophysical properties, which can be fine-tuned through chemical modification. This makes them attractive candidates for the development of fluorescent probes for biological imaging and sensing. The introduction of a fluoromethoxy-substituted indole methanol (B129727) could serve as a platform for creating novel probes.

Future research in this area will likely focus on designing multi-modal probes that can be detected by more than one imaging technique, such as fluorescence and magnetic resonance imaging (MRI). This would involve the conjugation of the indole scaffold to other functional moieties, such as paramagnetic metal complexes. The development of such probes would have significant applications in diagnostics and in studying biological processes at the molecular level.

Expanding Interdisciplinary Applications in Chemical Biology, Materials Science, and Beyond

The versatility of the indole scaffold has led to its application in a wide range of scientific disciplines. nih.govnih.gov Substituted indole methanols, including this compound, are poised to contribute to these expanding applications.

In chemical biology , these compounds can serve as building blocks for the synthesis of bioactive molecules with potential therapeutic applications. bio-connect.nl The indole core is found in many natural products and pharmaceuticals, and the ability to introduce diverse substituents allows for the creation of libraries of compounds for drug discovery screening. nih.govnih.gov

In materials science , indole derivatives are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the indole ring can be tuned by substitution, making it possible to design materials with specific optical and electronic characteristics. The development of novel indole-based polymers and small molecules could lead to advances in these technologies.

Q & A

Q. What is the established synthetic route for (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, and what critical reagents are involved?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Vilsmeier-Haack formylation of 4-methoxy-1H-indole using POCl₃ and DMF to introduce a formyl group at the 3-position .
  • Step 2 : Fluorination at the 7-position using a fluorinating agent (specific conditions not detailed in evidence; extrapolated from analogous indole fluorination in ).
  • Step 3 : Reduction of the formyl group to a hydroxymethyl group using NaBH₄ in methanol or ethanol . Key reagents: POCl₃, DMF, NaBH₄, and fluorinating agents (e.g., Selectfluor).

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm for OCH₃), fluorinated indole protons, and hydroxymethyl protons (δ ~4.5-5.0 ppm) .
  • ¹⁹F NMR : To confirm fluorine incorporation (δ ~-120 to -140 ppm for aromatic fluorine) .
  • HR-ESI-MS : To verify molecular mass (C₁₀H₁₀FNO₂; expected [M+H]⁺ = 212.0722) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Common issues and solutions:

  • Fluorine-induced splitting in NMR : Use ¹H-¹⁹F decoupling to simplify splitting patterns caused by scalar coupling .
  • Overlapping peaks in aromatic regions : Employ 2D NMR (COSY, HSQC) to resolve adjacent protons .
  • Ambiguity in hydroxymethyl group assignment : Compare with deuterated solvent shifts or conduct NOESY experiments .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure refinement : Apply SHELXL-2018 for anisotropic refinement of non-hydrogen atoms. Hydrogen atoms are placed geometrically, with the hydroxyl group refined isotropically .
  • Validation : Check R-factor convergence (target: R₁ < 0.05) and validate geometry using CCDC tools .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent variation : Replace fluorine (7-position) with Cl, Br, or H to assess electronic effects on bioactivity .
  • Methoxy group modification : Substitute OCH₃ with OCF₃ or SCH₃ to study steric and electronic influences .
  • Biological assays : Test derivatives against bacterial/fungal targets (e.g., E. coli, C. albicans) to correlate structural changes with activity .

Q. What computational methods predict the reactivity and binding interactions of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices for nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystallographic data from related indoles .

Methodological Considerations

Q. How should researchers address low yields during the NaBH₄ reduction step?

  • Optimize reaction conditions : Use anhydrous methanol and maintain temperatures at 0–5°C to minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the hydroxymethyl product .

Q. What analytical techniques differentiate between regioisomers in fluorinated indole derivatives?

  • LC-MS/MS : Use collision-induced dissociation (CID) to fragment ions and identify substituent positions via characteristic mass losses .
  • ¹H-¹H NOESY : Detect spatial proximity between fluorine and neighboring protons to confirm regiochemistry .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results between synthetic batches?

  • Purity assessment : Conduct HPLC-UV (C18 column, acetonitrile/water mobile phase) to rule out impurities >97% .
  • Crystallinity check : Compare PXRD patterns of batches to ensure polymorph consistency .
  • Biological triplicates : Perform dose-response assays in triplicate to account for variability .

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